molecular formula C18H21NO6 B080711 1-Naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside CAS No. 10329-98-3

1-Naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Cat. No. B080711
CAS RN: 10329-98-3
M. Wt: 347.4 g/mol
InChI Key: QJRYPNZYBXWKEV-DUQPFJRNSA-N
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Description

Synthesis Analysis

The synthesis of 1-Naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves several chemical reactions, starting from basic sugar derivatives or naphthyl compounds. Techniques such as glycosylation, where a sugar molecule is attached to another molecule, are commonly employed. For example, derivatives of 2-acetamido-2-deoxy-D-glucopyranose have been synthesized from various starting materials through different chemical pathways, showcasing the versatility in synthesizing such compounds (Hu et al., 2011).

Molecular Structure Analysis

The molecular structure of 1-Naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside and its derivatives is characterized by specific conformations and bond arrangements. For instance, the crystal structure of methyl 2-acetamido-2-deoxy-β-D-glucopyranoside dihydrate shows that the sugar ring can assume distorted chair conformations, highlighting the structural flexibility of these compounds (Hu et al., 2011).

Chemical Reactions and Properties

1-Naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside participates in various chemical reactions, including glycosylation and deacetylation. These reactions are crucial for modifying the compound for specific applications or for further chemical analysis. For example, the synthesis and decomposition of related compounds provide insights into the reactivity and stability of such glycosides under different conditions (Llewellyn & Williams, 1973).

Scientific Research Applications

Enzymatic Activity Assessment

1-Naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is utilized in the fluorometric determination of lysosomal N-acetyl-β-D-glucosaminidase activity. This involves the liberation of 1-naphthol from the substrate, enabling the detection of small amounts of 1-naphthol in the presence of the substrate (Verity, Gambell, & Brown, 1967).

Synthesis and Chemical Analysis

1-Naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is integral in synthesizing various chemical compounds. Its derivatives, such as 2-acetamido-2-deoxy-3-O-(D-2-propionyl-L-alanine)-D-glucopyranose, have been synthesized and analyzed for their chemical properties and potential applications (Merser, Sinaỹ, & Adam, 1975).

Biomedical Research

In biomedical research, the compound is used in the synthesis of various glycosides and analogs. These compounds have potential applications in studying enzyme inhibitors, developing novel therapeutic agents, and understanding biological processes at the molecular level (Cai, Ling, & Bundle, 2009).

Structural and Crystallographic Studies

The compound is also utilized in structural and crystallographic studies to understand the molecular and atomic arrangement of various compounds. This can be crucial for designing drugs and understanding the interactions at a molecular level (Peikow et al., 2006).

Applications in Cell Biology

1-Naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside derivatives are used in cell biology research, particularly in the study of apoptosis and cellular responses in various diseases, providing insights into potential therapeutic targets (Myszka et al., 2003).

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-naphthalen-1-yloxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6/c1-10(21)19-15-17(23)16(22)14(9-20)25-18(15)24-13-8-4-6-11-5-2-3-7-12(11)13/h2-8,14-18,20,22-23H,9H2,1H3,(H,19,21)/t14-,15-,16-,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRYPNZYBXWKEV-DUQPFJRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC3=CC=CC=C32)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC3=CC=CC=C32)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40145747
Record name 1-Naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

CAS RN

10329-98-3
Record name 1-Naphthalenyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside
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Record name 1-Naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
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Record name 1-naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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